1H-Indole, 1-(methylsulfonyl)-2-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 1-(methylsulfonyl)-2-phenyl- is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring
Vorbereitungsmethoden
The synthesis of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- typically involves the use of indole derivatives as starting materials. One common method includes the reaction of 1H-indole-2-carboxylic acid with methyl iodide in the presence of anhydrous potassium carbonate and dry DMF at 80°C . This reaction yields the desired compound through a series of steps including methylation and sulfonation.
Analyse Chemischer Reaktionen
1H-Indole, 1-(methylsulfonyl)-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Electrophilic substitution reactions are common, particularly at the 3-position of the indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 1-(methylsulfonyl)-2-phenyl- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1H-Indole, 1-(methylsulfonyl)-2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1H-Indole, 1-(methylsulfonyl)-2-phenyl- can be compared with other indole derivatives such as:
1H-Indole, 1-methyl-: This compound lacks the sulfonyl group, which can significantly alter its chemical and biological properties.
1H-Indole-2-carboxylic acid: This compound has a carboxylic acid group instead of a sulfonyl group, leading to different reactivity and applications.
N-Methylindole: Similar to 1H-Indole, 1-methyl-, but with a different substitution pattern, affecting its chemical behavior.
The unique presence of the methylsulfonyl group in 1H-Indole, 1-(methylsulfonyl)-2-phenyl- imparts distinct properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
88207-52-7 |
---|---|
Molekularformel |
C15H13NO2S |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
1-methylsulfonyl-2-phenylindole |
InChI |
InChI=1S/C15H13NO2S/c1-19(17,18)16-14-10-6-5-9-13(14)11-15(16)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
RNSIABAINXMIFS-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N1C2=CC=CC=C2C=C1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.